KSCM-5 sigma-1 receptor binding affinity
KSCM-5 sigma-1 receptor binding affinity
An In-depth Technical Guide to the Sigma-1 Receptor Binding Affinity of KSCM-5
This technical guide provides a comprehensive overview of the binding affinity of KSCM-5 for the sigma-1 receptor (S1R), intended for researchers, scientists, and professionals in drug development. The document details quantitative binding data, experimental methodologies, and relevant signaling pathways.
KSCM-5: A Sigma Receptor Ligand
KSCM-5 is a benzofuran-2-carboxamide (B1298429) derivative that has been identified as a high-affinity ligand for sigma receptors.[1][2] Specifically, it demonstrates significant binding to the sigma-1 receptor, an intracellular chaperone protein primarily located at the mitochondria-associated membrane of the endoplasmic reticulum (ER).[3][4] The sigma-1 receptor is a key modulator of various cellular functions, including calcium signaling and stress responses, making it a promising therapeutic target for a range of neurological and psychiatric disorders.[3][5]
Quantitative Binding Affinity Data
The binding affinity of KSCM-5 for sigma receptors is typically quantified by its inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.
Data from radioligand binding assays have determined the Ki values for KSCM-5 at both sigma-1 and sigma-2 receptors. One study reported a Ki of 7.8 nM for the sigma-1 receptor and 16 nM for the sigma-2 receptor, indicating a slight selectivity for the sigma-1 subtype.[1] Other sources state the Ki value for the sigma-1 receptor to be approximately 34 nM.[6][7][8] This discrepancy may arise from variations in experimental conditions.
For comparison, the binding affinities of related compounds, KSCM-1 and KSCM-11, are also included in the table below.[1]
| Compound | Receptor | Ki (nM) |
| KSCM-5 | Sigma-1 | 7.8 [1] |
| Sigma-2 | 16 [1] | |
| KSCM-1 | Sigma-1 | 27[1] |
| Sigma-2 | 527[1] | |
| KSCM-11 | Sigma-1 | 34[1] |
| Sigma-2 | 41[1] |
Experimental Protocols: Radioligand Binding Assay
The determination of KSCM-5's binding affinity for the sigma-1 receptor is achieved through competitive radioligand binding assays.[1][9] These assays measure the ability of an unlabeled compound (the "competitor," in this case, KSCM-5) to displace a radiolabeled ligand that is known to bind to the target receptor.
Key Methodological Details:
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Tissue Preparation : The sigma-1 receptor binding assays for KSCM-5 were conducted using homogenates of rat brain tissue, which is a rich source of these receptors.[1][10] For sigma-2 receptor binding, PC12 cell preparations were used.[1]
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Radioligand for Sigma-1 : The assays utilized --INVALID-LINK---pentazocine as the selective radioligand for labeling sigma-1 receptors.[1][9][10]
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Radioligand for Sigma-2 : To determine affinity at the sigma-2 receptor, [3H]1,3-di(2-tolyl)guanidine ([3H]-DTG) was used as the radioligand.[1]
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Assay Procedure :
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The tissue or cell homogenate is incubated with a fixed concentration of the radioligand (--INVALID-LINK---pentazocine).
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Increasing concentrations of the unlabeled competitor ligand (KSCM-5) are added to the incubation mixture.
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The mixture is allowed to reach equilibrium.
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The bound and free radioligand are separated via rapid filtration.
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The amount of bound radioactivity is quantified using liquid scintillation counting.
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Reference Compound : Haloperidol served as the reference compound in these assays.[1]
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Data Analysis : The data are used to generate a competition curve, from which the IC50 (the concentration of KSCM-5 that displaces 50% of the bound radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[1]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for a competitive radioligand binding assay used to determine the Ki of KSCM-5 for the sigma-1 receptor.
Sigma-1 Receptor Signaling Pathways
The sigma-1 receptor is a unique ligand-operated chaperone protein residing at the ER-mitochondrion interface, known as the mitochondria-associated membrane (MAM).[3][4] Its signaling mechanism does not involve conventional G-protein activation but rather protein-protein interactions.
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Basal State : In an inactive state, the sigma-1 receptor is bound to another ER chaperone, the Binding-immunoglobulin Protein (BiP).[3][5]
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Activation : Upon stimulation by agonist ligands (like KSCM-5) or under conditions of cellular stress, the sigma-1 receptor dissociates from BiP.[3][5]
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Modulation of Client Proteins : Once dissociated, the activated sigma-1 receptor can translocate and interact with a variety of "client" proteins. These include voltage-gated ion channels (e.g., K+, Ca2+, Na+, SK channels) and G-protein coupled receptors.[3]
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Calcium Homeostasis : A critical function of the sigma-1 receptor is the regulation of calcium (Ca2+) signaling between the ER and mitochondria. It directly interacts with and stabilizes the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), ensuring proper Ca2+ flux into the mitochondria, which is vital for cellular energy production and survival.[5]
Visualization of Sigma-1 Receptor Signaling
The diagram below outlines the core signaling pathway of the sigma-1 receptor upon ligand binding.
References
- 1. researchgate.net [researchgate.net]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. KSCM-5 | Sigma Receptor | MCE [medchemexpress.cn]
- 9. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
